molecular formula C19H13NO3 B5203839 N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide CAS No. 341018-62-0

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide

Cat. No.: B5203839
CAS No.: 341018-62-0
M. Wt: 303.3 g/mol
InChI Key: AKBHKTTVVGGLHO-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide is a hybrid aromatic compound featuring a dibenzofuran core linked to a hydroxy-substituted benzamide moiety. This compound is synthesized via condensation reactions between dibenzo[b,d]furan-3-amine and 2-hydroxybenzoic acid derivatives, often employing coupling agents like EDC/HOBt or microwave-assisted methods for improved efficiency .

Properties

IUPAC Name

N-dibenzofuran-3-yl-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-16-7-3-1-6-15(16)19(22)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHKTTVVGGLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286120
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341018-62-0
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341018-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide typically involves the coupling of dibenzofuran derivatives with 2-hydroxybenzamide. One common method is the O-arylation reaction, where substituted phenols undergo a reaction with aryl halides in the presence of a base and a palladium catalyst. This is followed by cyclization to form the dibenzofuran core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

  • Biological Probes : Due to its aromatic structure, N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

  • Potential Drug Development : The compound shows promise as a lead in developing new therapeutic agents, particularly those targeting specific enzymes or receptors. Its mechanism of action involves intercalation into DNA or protein interactions that can modulate biological functions.

Industrial Applications

  • Material Science : this compound may be utilized in developing materials with specific optical or electronic properties due to its unique chemical structure.

Case Study 1: Anti-inflammatory Activity

A study explored the synthesis of hybrid compounds based on this compound and their anti-inflammatory properties. The hybrids demonstrated significant inhibitory effects on nitric oxide production in LPS-induced macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

CompoundIC50 (µM)Cytotoxicity (CC50 ≥ µM)Efficacy Index
Hybrid 617.97 ± 1.92≥20011.13
Hybrid 915.96 ± 1.32≥20012.53

This study highlighted the potential of these hybrids as platforms for further development in anti-inflammatory therapies.

Case Study 2: Histone Deacetylase Inhibition

Research has indicated that derivatives of this compound may serve as inhibitors of histone deacetylase (HDAC), an enzyme implicated in various cancers. The inhibition of HDAC activity can lead to altered gene expression and potentially inhibit tumor growth .

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dibenzofuran moiety can intercalate into DNA or interact with proteins, affecting their function. The hydroxybenzamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., HS-Ck ) enhance lipophilicity and bioactivity.
  • Synthetic Efficiency : Microwave methods (e.g., ) achieve higher yields (65–97%) compared to conventional heating.

Table 2: Activity Comparison of Hydroxybenzamide Derivatives

Compound Name Biological Activity MIC/MBC (mg/mL) Anti-inflammatory Potency (TNF-α inhibition) Reference
N-(Dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide Not reported in evidence N/A N/A -
N-(2-Chlorophenyl)-2-hydroxybenzamide Antibacterial (Gram-positive) 0.125–1.0 Not tested
HS-Ck (N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide) Anti-inflammatory N/A IC₅₀: 1.2 µM (TNF-α-induced NO production)
N-(4-Fluoro-benzyl)-2-hydroxy-3-methylbenzamide (62) Not explicitly reported N/A N/A

Key Observations :

  • Antibacterial Activity : Chloro-substituted derivatives (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) exhibit potent antibacterial effects, likely due to enhanced membrane permeability .
  • Anti-inflammatory Activity : HS-Ck’s dual halogenation (Cl, F) significantly boosts TNF-α inhibition, suggesting synergistic electronic effects .
  • Structural Insights : The dibenzofuran moiety in the target compound may confer unique binding interactions, but its biological profile remains underexplored in the evidence.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound Name NMR (δ, ppm) MS (m/z) HPLC Purity (%) Reference
This compound Not provided Not reported Not available -
N-(4-Fluoro-benzyl)-2-hydroxy-3-methylbenzamide (62) δ 10.20 (NH), 7.98–7.13 (ArH) 367.9 [M−H]⁻ 97.7
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide δ 7.3–7.5 (ArH), 4.5 (CH₂) Not reported Not available

Key Observations :

  • Hydrogen Bonding : The 2-hydroxy group in benzamide derivatives generates distinct NH and OH signals (e.g., δ 10.20 in ), critical for molecular recognition.
  • Mass Spectrometry : Consistent fragmentation patterns (e.g., [M−H]⁻ at 367.9 ) validate structural integrity.

Biological Activity

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their potential therapeutic effects. Its structure consists of a dibenzo[b,d]furan moiety linked to a 2-hydroxybenzamide group, which contributes to its biological activity.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dibenzo[b,d]furan derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This is crucial in conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a central role .

3. Antimicrobial Properties
this compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. Its effectiveness has been noted in inhibiting the growth of Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infections .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in inflammatory pathways. This inhibition can lead to reduced levels of inflammatory mediators .
  • Modulation of Cell Signaling : It affects various signaling pathways involved in cell proliferation and survival, particularly in cancer cells. By modulating these pathways, the compound can induce apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/EffectivenessReference
AnticancerMDA-MB-231 (Breast Cancer)IC50 = 15 µM
Anti-inflammatoryHuman Lung CellsInhibition of TNF-α
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityL5178Y Murine LymphomaIC50 = 20 µM

Q & A

Q. What experimental designs test synergistic effects with co-administered therapeutics?

  • Methodology :
  • Use combination index (CI) assays (Chou-Talalay method) in cell viability studies (e.g., MTT assays) to quantify synergy with cisplatin or doxorubicin .

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